molecular formula C8H7Br2Cl B1339172 1,2-Bis(bromomethyl)-4-chlorobenzene CAS No. 31684-14-7

1,2-Bis(bromomethyl)-4-chlorobenzene

Cat. No.: B1339172
CAS No.: 31684-14-7
M. Wt: 298.4 g/mol
InChI Key: MUTSJBZAMXKKFL-UHFFFAOYSA-N
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Description

1,2-Bis(bromomethyl)-4-chlorobenzene is a useful research compound. Its molecular formula is C8H7Br2Cl and its molecular weight is 298.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

1,2-Bis(bromomethyl)-4-chlorobenzene has been studied for its solvates, revealing various crystal structures through X-ray diffraction. These structures include combinations with benzene, toluene, chlorobenzene, and ethyl acetate. Significant differences in conformation were observed in different crystalline environments, indicating a diversity in molecular packing and solvent interaction patterns (Szlachcic, Migda, & Stadnicka, 2007).

Electro-synthetic Reactions

The compound has been a subject of interest in green and convergent electro-synthetic reactions. For instance, its electrochemical reduction in the presence of 1,4-hydroquinone led to high-yield production of complex organic structures, showcasing its potential in efficient and waste-minimizing chemical syntheses (Habibi, Pakravan, & Nematollahi, 2014).

Reductive Debromination

This compound has been used in the development of new methods for reductive debromination. This process, involving tetrakis(dimethylamino)ethylene, has led to the formation of tetrahydronaphthalenes, illustrating the compound's versatility in organic synthesis (Nishiyama et al., 2005).

Synthesis of Reactive Polycarbonates

Another application involves the synthesis of reactive polycarbonates with pendant chloromethyl groups, demonstrating its utility in creating high molecular weight polymers with specific functional groups for advanced materials science (Yashiro et al., 2003).

Photovoltaic Applications

In the field of renewable energy, a study explored the use of this compound in creating main-chain fullerene polymers for photovoltaic devices. This indicates its potential in developing novel materials for solar energy harvesting (Hiorns et al., 2009).

C-H Activation and Coupling Reactions

The compound has also been instrumental in studies involving C-H activation and coupling reactions, contributing to the development of novel organic synthesis methodologies and the creation of complex molecular structures (Takahashi et al., 1998).

Properties

IUPAC Name

1,2-bis(bromomethyl)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2Cl/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTSJBZAMXKKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566894
Record name 1,2-Bis(bromomethyl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31684-14-7
Record name 1,2-Bis(bromomethyl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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